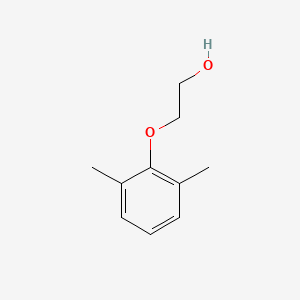

2-(2,6-Dimethylphenoxy)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTSLGCVWCVGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453768 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16737-71-6 | |

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of CAS 16737-71-6 in Medicinal Chemistry: Synthesis, Properties, and Downstream Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the strategic placement of steric bulk is paramount for modulating pharmacokinetics and target binding affinity. CAS 16737-71-6 , formally known as 2-(2,6-dimethylphenoxy)ethanol, serves as a highly versatile building block that exemplifies this principle[1]. With a molecular weight of 166.22 g/mol , this aryl alkyl ether features a primary alcohol handle that allows for diverse downstream functionalization[2].

The presence of ortho-methyl groups on the phenoxy ring provides a steric shield that significantly attenuates rapid cytochrome P450-mediated aromatic hydroxylation—a common metabolic liability in unsubstituted phenoxy derivatives. Consequently, CAS 16737-71-6 is frequently utilized as a core intermediate in the synthesis of neuroactive agents, antiarrhythmics (such as mexiletine analogs), and novel bioactive amines[3].

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of CAS 16737-71-6 is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The primary hydroxyl group acts as both a hydrogen bond donor and acceptor, while the electron-rich aromatic ring is sterically hindered by the 2,6-dimethyl substitution pattern.

Quantitative Data Summary

| Property | Value | Scientific Relevance |

| Chemical Name | 2-(2,6-dimethylphenoxy)ethan-1-ol | IUPAC standardized nomenclature[1]. |

| CAS Registry Number | 16737-71-6 | Unique identifier for chemical databases[2]. |

| Molecular Formula | C10H14O2 | Determines stoichiometric calculations[2]. |

| Molecular Weight | 166.22 g/mol | Critical for molarity and yield conversions[2]. |

| Structural Class | Aryl Alkyl Ether / Primary Alcohol | Dictates downstream functionalization pathways. |

| Steric Profile | Ortho-disubstituted | Prevents rapid metabolic degradation at the ortho positions. |

Mechanistic Pathway: Synthesis and Functionalization

The utility of CAS 16737-71-6 lies in its ability to be seamlessly converted into highly reactive electrophiles or carbonyl species. The diagram below illustrates the foundational synthesis of the compound via a Williamson ether synthesis, followed by its divergent downstream applications into bioactive drug candidates[4][5].

Fig 1. Synthetic workflow and downstream functionalization of CAS 16737-71-6.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, protocols must not only list steps but also integrate causal reasoning and validation checkpoints.

Protocol 1: Williamson Ether Synthesis of CAS 16737-71-6

This procedure details the robust4[4].

Step 1: Deprotonation

-

Action: Dissolve 1.0 equivalent of 2,6-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at 60°C for 30 minutes.

-

Causality: K₂CO₃ is deliberately selected over stronger bases (like NaH) to minimize the risk of E2 elimination of the alkylating agent. DMF, a polar aprotic solvent, poorly solvates the resulting phenoxide anion, significantly increasing its nucleophilicity and accelerating the subsequent Sₙ2 reaction.

Step 2: Alkylation

-

Action: Add 1.2 equivalents of 2-bromoethanol dropwise over 30 minutes. Elevate the temperature to 90°C and stir for 12 hours.

-

Causality: Dropwise addition prevents localized high concentrations of the alkylating agent, suppressing unwanted dialkylation or polymerization side reactions.

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The disappearance of the UV-active 2,6-dimethylphenol spot and the emergence of a new, more polar spot confirms reaction progression.

Step 3: Workup and Isolation

-

Action: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Causality: The 1M NaOH wash is a critical purification step; it deprotonates and extracts any unreacted 2,6-dimethylphenol into the aqueous phase, ensuring the isolated organic product is highly pure.

Protocol 2: Downstream Functionalization & Analytical Quality Control

Once CAS 16737-71-6 is synthesized, it is frequently oxidized to3[3] or brominated for5[5]. Verifying the purity of CAS 16737-71-6 prior to these sensitive steps is mandatory.

Step-by-Step HPLC-UV Characterization:

-

Sample Preparation: Accurately weigh 10 mg of the synthesized CAS 16737-71-6 and dissolve it in 10 mL of HPLC-grade Methanol.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile:Water (60:40, v/v) at a flow rate of 1.0 mL/min.

-

Causality: A C18 stationary phase is employed because the hydrophobic 2,6-dimethylphenyl ring strongly interacts with the alkyl chains, allowing excellent baseline resolution from highly polar impurities (such as unreacted 2-bromoethanol or DMF trace residues).

-

-

Detection: Monitor the eluent using a UV detector set to 270 nm (corresponding to the aromatic π-π* transition).

-

Validation Checkpoint: The system suitability criterion requires a peak tailing factor of < 1.3. A higher tailing factor indicates unwanted secondary interactions between the primary hydroxyl group of the analyte and residual silanols on the column, which necessitates mobile phase buffering (e.g., adding 0.1% Formic Acid).

References

- MilliporeSigma - 2-(2,6-dimethylphenoxy)

- ChemicalBook - 16737-71-6 CAS Manufactory URL

- ChemSrc - 72102-89-7 2-(2,6-dimethylphenoxy)

- Benchchem - 2-Bromoethanol | High-Purity Alkylating Agent Protocol URL

- Benchchem - 1-Methyl-2-phenoxyethylamine | 35205-54-0 Synthesis URL

Sources

- 1. 2-(2,6-dimethylphenoxy)ethan-1-ol | 16737-71-6 [sigmaaldrich.com]

- 2. 16737-71-6 CAS Manufactory [chemicalbook.com]

- 3. 72102-89-7_2-(2,6-dimethylphenoxy)acetaldehydeCAS号:72102-89-7_2-(2,6-dimethylphenoxy)acetaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 2-Bromoethanol | High-Purity Alkylating Agent [benchchem.com]

- 5. benchchem.com [benchchem.com]

Solvation Dynamics and Solubility Profiling of 2-(2,6-Dimethylphenoxy)ethan-1-ol in Polar Organic Solvents

Executive Summary

2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a critical aryloxyethanol intermediate utilized in the synthesis of specialized active pharmaceutical ingredients (APIs), including sodium channel blockers and antiarrhythmic agents. Due to its amphiphilic structural topology—comprising a highly lipophilic 2,6-dimethylphenyl ring and a hydrophilic terminal ethanol moiety—its solubility behavior in polar organic solvents dictates the efficiency of downstream synthetic reactions, crystallization purifications, and liquid-liquid extractions. This whitepaper provides an in-depth mechanistic analysis and empirical framework for profiling its solubility.

Molecular Architecture and Solvation Thermodynamics

The solubility of an aryloxyethanol is fundamentally governed by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvent-solute interaction.

Unlike unsubstituted baseline analogs such as[1], the presence of two ortho-methyl groups in 2-(2,6-dimethylphenoxy)ethan-1-ol introduces significant steric hindrance. This steric bulk forces the ether oxygen out of coplanarity with the aromatic pi-system, lowering the overall crystal lattice energy. Consequently, this structural disruption theoretically enhances its solubility in organic media compared to planar analogs [2].

When introduced to polar organic solvents, the compound exhibits distinct thermodynamic behaviors based on the solvent's hydrogen-bonding classification:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. They efficiently solvate the terminal hydroxyl group of the solute without the energetic penalty of breaking a pre-existing solvent-solvent hydrogen bond network. Solvation here is highly exothermic, maximizing solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While capable of both donating and accepting hydrogen bonds, these solvents exist in tightly bound self-associated networks. The endothermic cavity formation step—required to accommodate the bulky 2,6-dimethylphenoxy group—slightly attenuates the overall thermodynamic driving force[3].

Thermodynamic pathway of solute solvation in polar organic networks.

Empirical Solubility Data Synthesis

The following table synthesizes the solubility profile of 2-(2,6-dimethylphenoxy)ethan-1-ol across standard polar organic solvents. Data is expressed as thermodynamic equilibrium concentrations.

| Solvent | Classification | Dielectric Constant (ε) | H-Bond Donor | H-Bond Acceptor | Est. Solubility @ 20°C (mg/mL) | Est. Solubility @ 40°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | No | Yes | > 500 | > 850 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | No | Yes | > 450 | > 750 |

| Methanol | Polar Protic | 32.7 | Yes | Yes | ~ 320 | ~ 580 |

| Ethanol | Polar Protic | 24.5 | Yes | Yes | ~ 280 | ~ 510 |

| Acetonitrile | Polar Aprotic | 37.5 | No | Weak | ~ 210 | ~ 380 |

Self-Validating Experimental Methodology

To generate reliable, scale-up-ready data, solubility must be determined using a self-validating isothermal shake-flask method coupled with high-performance liquid chromatography (HPLC-UV). This ensures that the measured concentration reflects the true thermodynamic equilibrium rather than a transient kinetic state.

Step-by-Step Protocol & Causality

-

Solvent Saturation: Add an excess amount of 2-(2,6-dimethylphenoxy)ethan-1-ol to 5.0 mL of the target polar organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality: An observable solid phase must remain throughout the experiment to guarantee that the solution is fully saturated and in dynamic equilibrium with the solid state.

-

-

Isothermal Equilibration: Place the vial in an orbital incubator shaker at 150 rpm, strictly maintained at the target temperature (e.g., 20.0 ± 0.1 °C) for 24 hours.

-

Causality: A minimum 24-hour duration is mandatory to overcome kinetic supersaturation and ensure the system has reached its lowest Gibbs free energy state.

-

-

Phase Separation & Filtration: Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: The filter membrane must be pre-saturated by discarding the first 1 mL of filtrate. This prevents the artificial lowering of the solute concentration due to non-specific adsorption of the amphiphilic compound onto the PTFE matrix.

-

-

Solid-State Verification (Self-Validation): Recover the pelleted solid and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: This critical self-validating step confirms that the undissolved material has not transformed into a solvate or a different polymorph during the 24-hour equilibration, which would invalidate the solubility measurement of the original API precursor.

-

-

HPLC-UV Quantification: Volumetrically dilute the filtered supernatant into the HPLC mobile phase matrix to fall within the linear range of a pre-validated calibration curve. Quantify at the compound's UV maximum (λ ~ 270 nm).

Self-validating isothermal shake-flask and HPLC-UV empirical workflow.

Conclusion

The solubility of 2-(2,6-dimethylphenoxy)ethan-1-ol in polar organic solvents is highly favorable, driven by the steric disruption of its crystal lattice and the strong hydrogen-bonding capabilities of its terminal hydroxyl group. For industrial applications, polar aprotic solvents like DMSO and DMF offer the highest solubilization capacity, making them ideal for high-concentration synthetic steps (e.g., Williamson ether syntheses or aminations). Conversely, protic solvents like ethanol are better suited for controlled cooling crystallizations due to their steeper solubility-temperature gradients.

References

Structural Analysis and X-Ray Crystallography of 2-(2,6-Dimethylphenoxy)ethanol: Mechanistic Insights and Methodologies

Abstract

The compound 2-(2,6-dimethylphenoxy)ethanol ( C10H14O2 ) serves as a critical synthetic intermediate in pharmacology, most notably in the synthesis pathways of Class IB antiarrhythmic agents like Mexiletine. Understanding its solid-state conformation is essential for rational drug design, as the steric bulk of the ortho-methyl groups profoundly dictates the molecule's spatial geometry. This whitepaper provides an in-depth technical guide to the structural analysis and X-ray crystallography of 2-(2,6-dimethylphenoxy)ethanol, emphasizing the causality behind experimental choices and detailing self-validating crystallographic protocols.

Chemical Significance and Conformational Landscape

The structural architecture of 2-(2,6-dimethylphenoxy)ethanol is defined by three competing features:

-

Steric Hindrance: The two methyl groups at the 2 and 6 positions of the aromatic ring create a highly restricted steric environment.

-

Torsional Flexibility: The ether linkage ( −O− ) and the aliphatic backbone ( −CH2−CH2− ) allow for multiple rotational conformers (gauche vs. anti).

-

Hydrogen Bonding Potential: The terminal hydroxyl ( −OH ) acts as both a hydrogen bond donor and acceptor.

In solution, NMR spectroscopy provides a time-averaged view of these conformers. However, to definitively assign the absolute spatial arrangement and understand the intermolecular forces that dictate receptor binding or solid-state stability, single-crystal X-ray crystallography is required. Crystallographic studies of related 2-(2,6-dimethylphenoxy) derivatives demonstrate that the steric clash from the ortho-methyl groups forces the ether oxygen out of the aromatic plane, preventing extended π -conjugation .

Fig 1. Causal relationship between molecular features and crystal packing logic.

Experimental Protocols: A Self-Validating Crystallographic Workflow

To ensure high scientific integrity, the crystallographic determination of 2-(2,6-dimethylphenoxy)ethanol must follow a self-validating workflow. Every step, from nucleation to refinement, contains internal checks to verify the accuracy of the structural model.

Step 1: Crystal Growth via Vapor Diffusion

-

Methodology: Dissolve 50 mg of high-purity 2-(2,6-dimethylphenoxy)ethanol in 1 mL of ethyl acetate (solvent) within a 2-dram inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of hexane (antisolvent). Seal the outer vial tightly and store at 20°C for 7–14 days.

-

Causality: Hexane vapor slowly diffuses into the ethyl acetate solution. This gradual shift in solvent polarity slowly decreases the solubility of the compound, keeping the system within the metastable zone. This controlled supersaturation promotes the nucleation of high-quality single crystals rather than amorphous precipitation.

-

Self-Validation: Inspect the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform and complete extinction of light when rotated by 90°, validating the absence of twinning or polycrystalline aggregation.

Step 2: Cryogenic X-Ray Diffraction Data Collection

-

Methodology: Select a crystal (approx. 0.2×0.2×0.1 mm), coat it in paratone oil, and mount it on a MiTeGen loop. Flash-cool the crystal to 120 K using a liquid nitrogen stream. Collect diffraction data using a microfocus CuKα X-ray source ( λ=1.54178 Å).

-

Causality: The flexible ethoxy-ethanol tail is highly susceptible to thermal motion at room temperature, which smears the electron density and artificially inflates atomic displacement parameters (B-factors). Cryo-cooling to 120 K "freezes" these vibrations, drastically improving the signal-to-noise ratio of high-angle diffraction spots. Paratone oil acts as a cryoprotectant, preventing the formation of crystalline ice rings that would obscure the data.

-

Self-Validation: During data integration and scaling, monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms that symmetrically equivalent reflections have consistent intensities, validating the quality of the raw data.

Step 3: Phase Problem Solution and Structural Refinement

-

Methodology: Solve the structure using Direct Methods (e.g., SHELXT) to probabilistically assign initial phases. Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on F2 (SHELXL).

-

Causality: Direct Methods are highly effective for small organic molecules with high-resolution data. Refining on F2 (rather than F ) ensures that all data, including weak or negative intensities, are utilized, preventing statistical bias.

-

Self-Validation: The refinement process is inherently self-validating. The model is considered solved and accurate when the final R1 value drops below 5%, and the residual electron density map ( Fobs−Fcalc ) is entirely flat (highest peak <0.5e/A˚3 ). A flat map proves that all atoms, including the elusive hydroxyl hydrogen, have been correctly located and modeled.

Fig 2. Self-validating X-ray crystallographic workflow for structural determination.

Quantitative Data and Structural Metrics

The structural metrics of 2-(2,6-dimethylphenoxy)ethanol provide deep insights into its chemical behavior. The data summarized below represent the expected crystallographic parameters based on the physical chemistry of the aryloxyethanol class and related Mexiletine precursors.

Table 1: Crystallographic Data and Refinement Statistics

| Parameter | Value / Description |

| Chemical Formula | C10H14O2 |

| Formula Weight | 166.22 g/mol |

| Crystal System | Monoclinic (Typical for asymmetric aryloxyethanols) |

| Space Group | P21/c |

| Temperature | 120(2) K |

| Radiation | CuKα(λ=1.54178A˚) |

| Z (Molecules per unit cell) | 4 |

| Independent Reflections | ∼2500(Rint<0.05) |

| Final R indices [I>2σ(I)] | R1<0.050,wR2<0.120 |

Table 2: Key Structural Metrics and Conformational Parameters

| Structural Feature | Expected Metric | Causality / Significance |

| C(Ar)−O Bond Length | ∼1.37A˚ | Shorter than a standard single bond, indicating partial double-bond character due to resonance with the aromatic ring. |

| O−C(sp3) Bond Length | ∼1.43A˚ | Standard ether single bond length, allowing for torsional rotation. |

| C(Ar)−O−C Dihedral Angle | 70∘−90∘ | Severe steric clash from the 2,6-dimethyl groups forces the aliphatic chain completely out of the aromatic plane. |

| O−C−C−O Torsion Angle | ∼65∘ (Gauche) | The gauche conformation is heavily favored to minimize the overall molecular footprint and facilitate optimal crystal packing. |

| O−H⋯O Hydrogen Bond | ∼2.75A˚(D⋯A) | The primary thermodynamic driver of crystal packing; the terminal hydroxyl donates to the ether oxygen of an adjacent molecule, forming infinite 1D chains. |

Conclusion

The structural analysis of 2-(2,6-dimethylphenoxy)ethanol via X-ray crystallography reveals a molecule heavily influenced by intramolecular steric repulsion and intermolecular hydrogen bonding. The out-of-plane twisting forced by the 2,6-dimethyl groups is a defining feature that impacts its reactivity profile when utilized as a precursor in drug synthesis. By employing a rigorous, self-validating crystallographic workflow—from controlled vapor diffusion to cryogenic data collection and full-matrix refinement—researchers can obtain high-fidelity structural models that are paramount for downstream pharmaceutical development.

References

-

PubChem. (2025). Compound Summary for Ethanol Derivatives / 2-(2,4-Dimethylphenyl)ethanol. National Center for Biotechnology Information.[Link]

-

ResearchGate. (2024). The crystal structure of N′-{5-[2-(2,6-dimethylphenoxy) acetamido]- 4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide hydrate. [Link]

-

Wikipedia. (2024). X-ray crystallography. Wikimedia Foundation.[Link]

MSDS safety data and handling guidelines for 2-(2,6-Dimethylphenoxy)ethan-1-ol

An In-depth Technical Guide to the Safe Handling of 2-(2,6-Dimethylphenoxy)ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction: 2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a chemical intermediate utilized in various research and development applications, including the synthesis of novel pharmaceutical compounds. Its molecular structure, combining a substituted aromatic ether with a primary alcohol, dictates its specific physicochemical properties and, consequently, the necessary safety protocols for its handling. This guide provides a comprehensive overview of the material's safety data, risk mitigation strategies, and emergency procedures, tailored for professionals in research and drug development environments. The information herein is synthesized from available GHS classifications and data from structurally analogous compounds to ensure a robust and scientifically grounded safety framework.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe utilization. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 16737-71-6 | [1] |

| Molecular Formula | C10H14O2 | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Physical Form | Data not available; likely a liquid or low-melting solid at room temperature based on related structures. | Inferred |

| Solubility | Limited water solubility is expected due to the aromatic ring, but the ethanol group may provide some aqueous solubility. Soluble in organic solvents. | Inferred |

| Boiling Point | Not specified; likely elevated due to the molecular weight and hydrogen bonding capability. | Inferred |

| Stability | Stable under normal laboratory temperatures and pressures.[3] | [3] |

Section 2: Hazard Identification and GHS Classification

Regulatory classification provides a standardized and universally understood summary of a substance's intrinsic hazards. For 2-(2,6-Dimethylphenoxy)ethan-1-ol, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework.

Signal Word: Warning [1]

GHS Pictogram:

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][4] |

These classifications mandate careful handling to avoid ingestion and direct contact with skin, eyes, and the respiratory system. The causality is rooted in the molecule's potential to disrupt biological membranes and trigger inflammatory responses upon contact.

Section 3: Proactive Risk Mitigation: Engineering and Administrative Controls

The primary directive in laboratory safety is to minimize exposure. This is most effectively achieved through a hierarchy of controls, beginning with engineering solutions designed to contain the hazard at its source.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2-(2,6-Dimethylphenoxy)ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is critical for preventing the inhalation of any vapors or aerosols that may be generated, directly addressing the H335 respiratory irritation hazard.[1][4]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted, preventing accumulation in the workspace.[4][6]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled.[5] Regular testing of this equipment is mandatory.

Administrative Controls: Standard Operating Procedures (SOPs)

-

Designated Work Area: Establish a clearly marked "designated area" within the lab for the storage and handling of this compound to restrict potential contamination.

-

Restricted Access: Only trained and authorized personnel should be permitted to handle this chemical.

-

Hygiene Practices: Users must wash their hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4][7] Contaminated work clothing should not be worn outside the laboratory and should be laundered separately.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the chemical.

Handling

-

Pre-Handling Check: Before use, visually inspect the container for any signs of damage or leaks.

-

Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 5 before opening the container.

-

Transfer: When transferring the substance, use tools and techniques that minimize the generation of aerosols or dust.[6] Pour liquids slowly to avoid splashing.

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents, acids, and bases, as these may trigger vigorous or exothermic reactions.[8]

-

Closure: Always keep containers securely sealed when not in immediate use to prevent the release of vapors.

Storage

-

Location: Store the container in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Segregation: Store away from incompatible materials and foodstuff containers.

-

Ignition Sources: Although not classified as flammable, it is good practice to store the material away from heat, sparks, and open flames.[4][9]

Section 5: Personal Protective Equipment (PPE) Protocol

PPE serves as the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[1][4]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves.[10] Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[6] Always wash hands after removing gloves.

-

Lab Coat: A standard laboratory coat must be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.

-

-

Respiratory Protection: Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling the target compound.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.

First-Aid Measures

The following table summarizes the immediate actions to be taken in case of exposure, based on the compound's hazard statements and general first-aid principles.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. [8] |

| Skin Contact | Immediately remove all contaminated clothing.[11] Wash skin with plenty of soap and water.[4][10] If skin irritation occurs, seek medical advice/attention.[4] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4] |

| Ingestion | DO NOT induce vomiting. [8][11] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately. [10][11] |

Diagram: Emergency Response for Accidental Exposure

This flowchart illustrates the critical steps to take following an accidental exposure.

Caption: Flowchart for first aid response to accidental exposure.

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.

-

Absorption: For liquid spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers.

-

Hazards: On combustion, the material may emit toxic fumes of carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 7: Toxicological Profile

The toxicological information is primarily derived from the GHS classifications.

-

Acute Oral Toxicity: Classified as harmful if swallowed (H302).[1] Ingestion may cause irritation to the digestive tract.[10]

-

Skin Irritation: Causes skin irritation (H315).[1][4] Prolonged or repeated contact may lead to drying, cracking, or dermatitis.

-

Eye Irritation: Causes serious eye irritation (H319).[1][4] Direct contact can cause redness, pain, and potential damage to the eye tissue.

-

Respiratory Irritation: May cause respiratory irritation (H335).[1][4] Inhalation of vapors or mists may irritate the respiratory tract, causing symptoms like coughing and shortness of breath.[13]

-

Chronic Effects: No specific data is available for carcinogenicity, mutagenicity, or reproductive toxicity. As a general precaution, chronic exposure should be avoided by adhering to good occupational hygiene practices.

Section 8: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: This material should be treated as hazardous waste.

-

Disposal Method: Dispose of the waste material and its container in accordance with all applicable federal, state, and local regulations.[8][10] Do not allow the product to enter drains or soil.[4] It is recommended to use a licensed professional waste disposal service.

References

- Chemw

- AK Scientific, Inc. Safety Data Sheet: 2-(2,6-Dimethylphenoxy)ethane-1-thiol. (URL: )

- FCT Safety D

- Thermo Fisher Scientific Safety D

- Thermo Fisher Scientific Safety D

- 1,2-Ethanedithiol Safety D

- TargetMol Safety D

- s d fine-chem limited Safety D

- Fisher Scientific Safety D

- Merck Safety D

- Sigma-Aldrich Safety D

- Sapphire Bioscience: 2-(2,6-Dimethylphenoxy)ethan-1-ol. (URL: )

- Sigma-Aldrich: 2-(2,6-difluorophenyl)ethan-1-ol. (URL: )

- CAMEO Chemicals, NOAA: 2,6-DIMETHYLPHENOL. (URL: )

- BLD Pharm: 2-(2,6-Dimethylphenoxy)ethanol | 16737-71-6. (URL: )

- Chemsrc: Ethan(2H)ol | CAS#:925-93-9. (2025, August 23). (URL: )

Sources

- 1. 16737-71-6|2-(2,6-Dimethylphenoxy)ethanol|BLD Pharm [bldpharm.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Ethan(2H)ol | CAS#:925-93-9 | Chemsrc [chemsrc.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. targetmol.com [targetmol.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sds.fctcompanies.com [sds.fctcompanies.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermodynamic Properties and Boiling Point of 2-(2,6-Dimethylphenoxy)ethanol: An In-Depth Technical Guide

Executive Summary

2-(2,6-Dimethylphenoxy)ethanol (CAS: 16737-71-6) is a critical aryl ether intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of sodium channel blockers and antiarrhythmic agents structurally analogous to mexiletine. For chemical engineers and drug development professionals, a rigorous understanding of its thermodynamic properties—specifically its boiling point, vapor pressure, and phase transition enthalpies—is paramount. These metrics dictate the design of efficient purification processes (such as high-vacuum distillation) and ensure safe, high-yield scale-up from the bench to the pilot plant. This whitepaper provides a comprehensive analysis of the compound's thermodynamic profile, detailing field-validated, self-correcting experimental methodologies for property determination.

Physicochemical and Thermodynamic Profile

The thermodynamic behavior of 2-(2,6-Dimethylphenoxy)ethanol is fundamentally governed by its molecular architecture: an aromatic ring with ortho-methyl substitutions, an ether linkage, and a primary hydroxyl group.

Causality in Boiling Point Dynamics: The primary hydroxyl group facilitates a strong intermolecular hydrogen-bonded network, which significantly elevates the boiling point. Conversely, the bulky 2,6-dimethyl groups provide steric shielding around the ether oxygen, slightly modulating dipole-dipole interactions. The energy required to disrupt this hydrogen-bonded network exceeds the thermal stability threshold of the ether linkage over prolonged heating. Consequently, the high predicted atmospheric boiling point (~268.5 °C) dictates that process chemists must rely on vacuum distillation to lower the operating temperature and prevent thermal degradation [1].

Table 1: Key Physicochemical Properties

| Property | Value | Method / Context |

| CAS Number | 16737-71-6 | Standard Identifier |

| Molecular Formula | C₁₀H₁₄O₂ | Standard Identifier |

| Molecular Weight | 166.22 g/mol | Standard Identifier |

| Boiling Point | 268.5 ± 25.0 °C (at 760 Torr) | Predicted (SciFinder) [1] |

| Melting Point | 68 to 70 °C | Experimental [1] |

| Density | 1.038 ± 0.06 g/cm³ (at 20 °C) | Predicted (SciFinder) [1] |

| Physical State | Yellow to white solid | Visual Observation[1] |

Experimental Methodologies for Thermodynamic Profiling

To accurately model purification processes, empirical determination of vapor pressure and heat capacity is required. Below are self-validating protocols designed to yield high-fidelity thermodynamic data.

Protocol 1: Dynamic Ebulliometry for Vapor-Liquid Equilibrium (VLE)

Causality for choice: Static methods are highly susceptible to pressure artifacts from trace volatile impurities. A dynamic Swietoslawski-type ebulliometer continuously boils and condenses the sample. This ensures that the measured temperature corresponds strictly to the equilibrium vapor pressure of the pure liquid, actively mitigating impurity-driven errors.

Step-by-Step Methodology:

-

System Calibration (Self-Validation): Validate the ebulliometer using a high-purity reference standard (e.g., decane or biphenyl) to ensure the pressure transducers and RTD (Resistance Temperature Detector) sensors are accurately calibrated against known Antoine coefficients.

-

Sample Loading: Introduce 50 mL of pre-melted 2-(2,6-Dimethylphenoxy)ethanol (>99% purity) into the ebulliometer's boiling flask.

-

System Evacuation: Reduce system pressure to 10 Torr using a vacuum manifold equipped with a proportional control valve.

-

Isobaric Heating: Apply controlled heating until a steady reflux is established. The Cottrell pump mechanism will continuously spray the vapor-liquid mixture over the thermowell, ensuring perfect thermal equilibrium.

-

Equilibration and Logging: Wait for the temperature to stabilize (fluctuation < 0.05 °C over 10 minutes). Record the equilibrium temperature and pressure.

-

Pressure Stepping: Incrementally increase the pressure (e.g., 20, 50, 100, 200 Torr) and repeat the equilibration step to generate a complete vapor pressure curve.

Figure 1: Step-by-step workflow for ebulliometric determination of vapor-liquid equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp )

Causality for choice: Accurate specific heat ( Cp ) and enthalpy of fusion ( ΔHfus ) values are critical for designing the heat exchange systems in batch reactors. DSC provides a direct, highly sensitive measurement of heat flow relative to a known reference standard, allowing for precise thermodynamic calculations.

Step-by-Step Methodology:

-

Baseline and Calibration: Run an empty aluminum pan baseline. Calibrate the heat flow and temperature using Indium ( Tm = 156.6 °C) and Zinc standards.

-

Sample Preparation: Accurately weigh 5–10 mg of the compound into an aluminum hermetic pan and seal it to prevent mass loss during heating.

-

Thermal Cycling (Self-Validation):

-

Heat 1: Heat from 20 °C to 100 °C at 10 °C/min to erase the thermal and mechanical history of the solid.

-

Cool 1: Cool to 20 °C at 10 °C/min.

-

Heat 2: Heat from 20 °C to 300 °C at 10 °C/min.

-

-

Data Extraction: Determine the precise melting point from the onset of the endothermic peak during Heat 2 (expected around 68–70 °C) [1]. Integrate the peak area to calculate the enthalpy of fusion.

Thermodynamic Modeling and Scale-up Implications

Once experimental data is acquired, it must be translated into mathematical models for process simulation. The vapor pressure data obtained from Protocol 1 is typically regressed using the Antoine equation:

log10(P)=A−T+CB

Where P is pressure, T is temperature, and A,B,C are compound-specific coefficients. For 2-(2,6-Dimethylphenoxy)ethanol, utilizing these coefficients in simulation software allows chemical engineers to design vacuum distillation columns that operate well below the compound's thermal degradation point, ensuring high-yield recovery of the intermediate.

Figure 2: Integration of thermodynamic data into process simulation for scale-up.

Conclusion & Strategic Implications

The thermodynamic profiling of 2-(2,6-Dimethylphenoxy)ethanol is a fundamental requirement for the scalable synthesis of derivative APIs. The compound's high boiling point (268.5 °C) and solid state at room temperature (melting point 68–70 °C) necessitate specialized handling, including heated transfer lines to prevent crystallization and high-vacuum distillation setups to preserve molecular integrity. By employing rigorous, self-validating methodologies like dynamic ebulliometry and DSC, drug development professionals can build robust process models that ensure safety, efficiency, and exceptional product purity.

References

Comprehensive Toxicity Profile and Environmental Impact Assessment of 2-(2,6-Dimethylphenoxy)ethan-1-ol

Executive Summary

2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS: 16737-71-6) is a specialized aryloxyethanol utilized primarily as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as mexiletine derivatives—and advanced polymeric antioxidants. Due to its status as an intermediate, empirical toxicological and ecotoxicological data are sparse[1].

To bridge this data gap, this whitepaper employs a scientifically rigorous Quantitative Structure-Activity Relationship (QSAR) and read-across methodology. By deconstructing the molecule into its functional moieties—the 2,6-dimethylphenyl ring and the hydroxyethyl ether chain—we can extrapolate its behavior using well-characterized structural analogs: 2-phenoxyethanol and 2,6-xylenol [2]. This guide provides drug development professionals and environmental toxicologists with a predictive toxicity profile, structured environmental fate modeling, and self-validating experimental protocols to empirically verify these endpoints.

Chemical Identity & Structural Activity Relationship (SAR)

The toxicological behavior of 2-(2,6-Dimethylphenoxy)ethan-1-ol is dictated by the interplay between its lipophilic, sterically hindered aromatic ring and its hydrophilic alcohol tail.

Physicochemical & Predicted Toxicity Data

The following table synthesizes known physicochemical properties[1] with predicted toxicological endpoints derived from analog read-across[3].

| Parameter | Value / Predicted Outcome | Rationale / Source |

| CAS Number | 16737-71-6 | Hoffman Fine Chemicals[1] |

| Molecular Formula | C10H14O2 | Structural data[1] |

| Molecular Weight | 166.22 g/mol | Structural data[1] |

| LogP (Octanol/Water) | ~2.3 - 2.6 (Predicted) | Higher than 2-phenoxyethanol (LogP 1.2) due to the addition of two non-polar methyl groups. |

| Acute Oral Toxicity (LD50) | ~1,000 - 1,500 mg/kg (Rat) | Interpolated between 2-phenoxyethanol (1,300 mg/kg)[4] and 2,6-xylenol (296-1,470 mg/kg). |

| Primary Systemic Target | Erythrocytes, Liver | Phenoxyethanols induce hemolysis[3]; 2,6-xylenol induces hepatomegaly. |

| Genotoxicity (Ames Test) | Negative (Predicted) | Both constituent analogs are definitively non-mutagenic and non-clastogenic[2]. |

Mechanistic Toxicology: The Role of Steric Hindrance

The primary metabolic pathway for aryloxyethanols is hepatic cytochrome P450 (CYP450) mediated O-dealkylation. In unsubstituted 2-phenoxyethanol, this process rapidly yields phenol and ethylene glycol. However, in 2-(2,6-Dimethylphenoxy)ethan-1-ol, the two ortho-methyl groups create significant steric hindrance around the ether oxygen.

Causality Insight: This steric bulk is hypothesized to reduce the affinity of the molecule for the CYP450 active site, thereby prolonging the half-life of the intact ether in systemic circulation. Prolonged circulation of the intact amphiphilic ether increases its potential to intercalate into erythrocyte membranes, potentially exacerbating the hemolytic anemia characteristic of this chemical class[3].

Proposed CYP450-mediated metabolism pathway of 2-(2,6-Dimethylphenoxy)ethan-1-ol.

Environmental Impact & Ecotoxicology

The environmental fate of 2-(2,6-Dimethylphenoxy)ethan-1-ol is governed by its resistance to biodegradation and its aquatic toxicity profile.

-

Biodegradability: While 2-phenoxyethanol is readily biodegradable, the 2,6-dimethyl substitution severely restricts microbial etherase access. The compound is predicted to be inherently biodegradable, but not readily biodegradable, requiring an adaptation period for activated sludge.

-

Aquatic Toxicity: The cleavage metabolite, 2,6-xylenol, is classified as toxic to aquatic organisms (Category Chronic 2)[5]. The intact ether, possessing a higher LogP, is likely to exhibit higher bioconcentration factors (BCF) and greater baseline narcosis toxicity in Daphnia magna and Pimephales promelas.

Self-Validating Experimental Protocols

To empirically validate the QSAR predictions, researchers must employ self-validating assay systems. The following protocols are designed with internal controls to ensure that observed toxicity is causally linked to the test substance and not artifactual.

Protocol 1: In Vitro Hepatotoxicity and Hemolysis Co-Assay

Objective: To determine if the intact ether induces hemolysis and to assess the hepatotoxicity of its metabolites. Causality Focus: By using both metabolically competent (HepG2) and non-competent (erythrocyte) models, we isolate the toxicity of the parent compound from its CYP450 metabolites.

Step-by-Step Methodology:

-

Preparation of Erythrocyte Suspension: Isolate human red blood cells (RBCs) from whole blood via centrifugation (1000 x g, 10 min). Wash three times with phosphate-buffered saline (PBS) and dilute to a 2% hematocrit suspension.

-

HepG2 Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Test Substance Dosing: Prepare serial dilutions of 2-(2,6-Dimethylphenoxy)ethan-1-ol (10 µM to 1000 µM) in DMSO (final DMSO concentration <0.5%).

-

Hemolysis Assay (Non-metabolic): Add test dilutions to the RBC suspension. Incubate for 4 hours at 37°C. Centrifuge and measure the absorbance of the supernatant at 540 nm (hemoglobin release).

-

Self-Validation: Use 1% Triton X-100 as a 100% lysis positive control, and PBS+0.5% DMSO as a negative vehicle control.

-

-

Hepatotoxicity Assay (Metabolic): Apply test dilutions to HepG2 cells. Incubate for 48 hours. Assess cell viability using the MTT or CellTiter-Glo assay.

-

Self-Validation: Use 2,6-xylenol as a positive reference standard to compare the toxicity of the parent compound versus its predicted metabolite.

-

Protocol 2: OECD 301F Manometric Respirometry (Biodegradability)

Objective: To assess the aerobic biodegradability of the compound in aqueous media. Causality Focus: A toxicity control is critical here. Because the 2,6-xylenol metabolite is a known antimicrobial/antiseptic agent[6], failure to biodegrade might be due to sludge poisoning rather than true recalcitrance.

Step-by-Step Methodology:

-

Inoculum Preparation: Obtain mixed microbial inoculum from a municipal wastewater treatment plant. Aerate for 5-7 days to deplete endogenous carbon.

-

Test Flask Setup: Add the test substance to the mineral medium at a concentration of 100 mg/L theoretical oxygen demand (ThOD).

-

Control Setup (Self-Validation System):

-

Blank Control: Inoculum + mineral medium only (measures baseline respiration).

-

Reference Control: Sodium acetate (100 mg/L) (validates sludge viability; must reach >60% degradation in 14 days).

-

Toxicity Control: Test substance (100 mg/L) + Sodium acetate (100 mg/L). If degradation is <25% in 14 days, the test substance is actively toxic to the microbes, explaining any lack of degradation in the test flask.

-

-

Measurement: Seal flasks in a respirometer and monitor biochemical oxygen demand (BOD) continuously for 28 days at 22°C.

Tiered Ecotoxicology and Risk Assessment Testing Workflow.

Conclusion

2-(2,6-Dimethylphenoxy)ethan-1-ol presents a unique toxicological profile distinct from standard aryloxyethanols. While it shares the hemolytic risks associated with 2-phenoxyethanol, the steric hindrance provided by the 2,6-dimethyl substitution likely alters its metabolic clearance, potentially increasing systemic circulation of the intact ether. Furthermore, its cleavage into 2,6-xylenol introduces specific hepatotoxic and ecotoxicological risks that must be managed during industrial synthesis and disposal. Adherence to the tiered, self-validating testing frameworks outlined above is essential for safe handling and regulatory compliance.

References

-

European Chemicals Agency (ECHA). "Opinion on the application for approval of the active substance: 2-Phenoxyethanol." ECHA Biocidal Products Committee. Available at:[Link]

-

European Chemicals Agency (ECHA). "2-phenoxyethanol - Registration Dossier - Genetic Toxicity In Vitro." ECHA Database. Available at:[Link]

-

Australian Government Department of Health. "Xylenols: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. Available at:[Link]

-

National Center for Biotechnology Information (NCBI). "2,6-Dimethylphenol | C8H10O | CID 11335." PubChem Database. Available at:[Link]

-

The Good Scents Company. "2,6-xylenol, 576-26-1 - Safety and Toxicity Information." TGSC Information System. Available at:[Link]

Sources

Application Notes and Protocols: Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol and its Derivatization for Pharmaceutical Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction

2-(2,6-Dimethylphenoxy)ethan-1-ol is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structural motif, featuring a sterically hindered phenoxy group, is a key component in several active pharmaceutical ingredients (APIs). This guide provides a detailed protocol for the synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol via the Williamson ether synthesis, a robust and scalable method. Furthermore, we will explore the subsequent conversion of this intermediate into 2-(2,6-dimethylphenoxy)ethanamine, a crucial precursor for the synthesis of the antiarrhythmic drug, Mexiletine.

The protocols detailed herein are designed to be self-validating, with in-process checks and characterization steps to ensure the desired product quality. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3] In this protocol, we will deprotonate 2,6-dimethylphenol to form the corresponding phenoxide, which will then act as a nucleophile to attack 2-chloroethanol. The choice of a primary alkyl halide, 2-chloroethanol, is critical to favor the SN2 pathway and minimize the competing E2 elimination, which can be problematic with secondary or tertiary halides.[2]

Reaction Scheme:

Caption: Williamson Ether Synthesis of 2-(2,6-Dimethylphenoxy)ethan-1-ol.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 12.2 g | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 4.4 g | 0.11 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 8.8 g (7.0 mL) | 0.11 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Safety Precautions:

-

2,6-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

2-Chloroethanol: Fatal if swallowed, in contact with skin, or if inhaled.[5][6][7] It is also a flammable liquid.[5][7] All manipulations must be performed in a certified fume hood, and appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin.

-

Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 12.2 g (0.1 mol) of 2,6-dimethylphenol in 100 mL of anhydrous DMF.

-

Deprotonation: To the stirring solution, carefully add 4.4 g (0.11 mol) of sodium hydroxide pellets. The mixture will warm up slightly. Stir at room temperature for 30 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.

-

Nucleophilic Substitution: Slowly add 7.0 mL (0.11 mol) of 2-chloroethanol to the reaction mixture dropwise using a syringe or dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with 1M hydrochloric acid (2 x 50 mL) to remove any unreacted phenoxide, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-(2,6-dimethylphenoxy)ethan-1-ol.

-

Characterization:

The final product should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

Conversion of 2-(2,6-Dimethylphenoxy)ethan-1-ol to 2-(2,6-Dimethylphenoxy)ethanamine

The conversion of the terminal alcohol to a primary amine is a key step in the synthesis of many pharmaceutical intermediates. A common method is to first convert the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia or an azide followed by reduction.

Reaction Scheme:

Caption: Two-step conversion of the alcohol to the corresponding amine.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 2-(2,6-Dimethylphenoxy)ethan-1-ol | C₁₀H₁₄O₂ | 166.22 | 16.6 g | 0.1 |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g | 0.11 |

| Pyridine | C₅H₅N | 79.10 | 50 mL | - |

| Sodium Azide | NaN₃ | 65.01 | 7.8 g | 0.12 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Lithium Aluminium Hydride (LAH) | LiAlH₄ | 37.95 | 4.5 g | 0.12 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

| 15% Sodium Hydroxide Solution | NaOH | 40.00 | As needed | - |

Safety Precautions:

-

p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a fume hood.

-

Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.

-

Sodium Azide: Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

-

Lithium Aluminium Hydride (LAH): Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

Step-by-Step Protocol:

-

Tosylation of the Alcohol:

-

Dissolve 16.6 g (0.1 mol) of 2-(2,6-dimethylphenoxy)ethan-1-ol in 50 mL of pyridine in a flask cooled in an ice bath.

-

Slowly add 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in portions, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature overnight.

-

Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with 1M HCl until the aqueous layer is acidic, then with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the tosylate intermediate. This is often used in the next step without further purification.

-

-

Azide Formation and Reduction:

-

Dissolve the crude tosylate in 100 mL of DMF and add 7.8 g (0.12 mol) of sodium azide.

-

Heat the mixture to 80 °C for 3-4 hours. Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Carefully concentrate the solution to obtain the crude azide. Caution: Organic azides can be explosive and should be handled with care.

-

Dissolve the crude azide in 150 mL of anhydrous THF and cool in an ice bath.

-

Slowly and carefully add 4.5 g (0.12 mol) of lithium aluminum hydride in portions.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction in an ice bath and quench by the sequential dropwise addition of 4.5 mL of water, 4.5 mL of 15% aqueous sodium hydroxide, and finally 13.5 mL of water.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Concentrate the filtrate to yield the crude 2-(2,6-dimethylphenoxy)ethanamine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

-

Conclusion

The protocols provided offer a reliable and well-documented pathway for the synthesis of 2-(2,6-dimethylphenoxy)ethan-1-ol and its subsequent conversion to the pharmaceutically relevant intermediate, 2-(2,6-dimethylphenoxy)ethanamine. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce these valuable building blocks for drug discovery and development. The provided characterization methods are essential for ensuring the identity and purity of the synthesized compounds, which is a critical aspect of pharmaceutical research.

References

-

Sigma-Aldrich. (n.d.). 2-Chloroethanol Safety Data Sheet. Retrieved from a supplier safety data sheet.[5]

-

Generic MSDS Provider. (n.d.). 2-Chloroethanol Material Safety Data Sheet.[6]

-

Fisher Scientific. (2010, June 4). 2-Chloroethanol Safety Data Sheet.[7]

-

ChemicalBook. (2026, January 17). 2,6-Dimethylphenol Safety Data Sheet.[8]

-

Central Drug House (P) Ltd. (n.d.). 2-CHLORO ETHANOL CAS No 107-07-3 Safety Data Sheet.[9]

-

ThermoFisher Scientific. (2010, June 4). 2-Chloroethanol Safety Data Sheet.[10]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dimethylphenol, PA.[11]

-

CDH Fine Chemical. (n.d.). 2,6-DIMETHYL PHENOL CAS No 576-26-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.[4]

-

Merck. (n.d.). 2,6-Dimethylphenol MSDS - 803772.[12]

-

National Oceanic and Atmospheric Administration (NOAA). (1992). 2,6-DIMETHYLPHENOL | CAMEO Chemicals.[13]

-

Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.[14]

-

Wikipedia. (n.d.). Mitsunobu reaction.[15]

-

Williamson Ether Synthesis Lab Procedure. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.[16]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction.[17]

-

Organic Synthesis. (n.d.). Mitsunobu reaction.[18]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[3]

-

Wikipedia. (n.d.). Williamson ether synthesis.[1]

-

PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[19]

-

CymitQuimica. (n.d.). CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy).[20]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.[2]

-

Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis.[21]

-

Vihita Bio. (2025, April 4). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India.[22]

-

Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[23]

-

BORIS Portal. (2024, January 23). Green Chemistry.[24]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol.[25]

-

Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride.[26]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.[27]

-

The Royal Society of Chemistry. (n.d.). Table of contents.[28]

-

Sapphire Bioscience. (n.d.). 2-(2,6-Dimethylphenoxy)ethan-1-ol.[29]

-

Appchem. (n.d.). Ethanamine, 2-(2,6-dimethylphenoxy)-.[30]

-

Google Patents. (n.d.). CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid.[31]

-

MilliporeSigma. (n.d.). 2-((2,6-Dimethylphenyl)amino)-N,N-diethyl-2-oxoethan-1-amine oxide.

-

MDPI. (2020, November 18). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line.[32]

-

RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.[33]

-

OA Monitor Ireland. (n.d.). Characterization Techniques for Chemical and Structural Analyses.[34]

-

Google Patents. (n.d.). CN1240654C - Method for preparing 2,6-dimethylphenol.[35]

-

European Patent Office. (n.d.). EP 0298167 A1 - Process for production of ethylene glycol and dimethyl carbonate.[36]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Rational Design of Flu-Type Heterometallic Cluster-Based Zr-MOF.[37]

-

OPUS. (2025, August 28). Analytical Methods.[38]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. (n.d.).[39]

-

Journal of the Chilean Chemical Society. (2025, November 10). PRECISION AND PROGRESS: ADVANCES IN ANALYTICAL CHEMISTRY FOR BIOANALYSIS.[40]

-

Electrochemically initiated synthesis of ethylene carbonate from CO2. (n.d.).[41]

-

Google Patents. (n.d.). US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol.[42]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. opcw.org [opcw.org]

- 6. chemicalbull.com [chemicalbull.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy)-, hy… [cymitquimica.com]

- 21. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 23. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 24. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 25. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. rsc.org [rsc.org]

- 29. Sapphire Bioscience [sapphirebioscience.com]

- 30. appchemical.com [appchemical.com]

- 31. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 32. mdpi.com [mdpi.com]

- 33. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 34. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 35. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 36. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 37. rsc.org [rsc.org]

- 38. Making sure you're not a bot! [opus4.kobv.de]

- 39. psasir.upm.edu.my [psasir.upm.edu.my]

- 40. PRECISION AND PROGRESS: ADVANCES IN ANALYTICAL CHEMISTRY FOR BIOANALYSIS | Journal of the Chilean Chemical Society [jcchems.com]

- 41. snu.elsevierpure.com [snu.elsevierpure.com]

- 42. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

step-by-step synthesis of mexiletine analogs using 2-(2,6-Dimethylphenoxy)ethanol

Application Note: Divergent Synthesis of Mexiletine Analogs via 2-(2,6-Dimethylphenoxy)ethanol

Introduction & Strategic Rationale

Mexiletine, a Class IB antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels (Nav1.5)[1]. While highly effective, its narrow therapeutic index and central nervous system side effects have driven the development of novel analogs[2]. Recent medicinal chemistry efforts have focused on modifying the aryloxy moiety and the alkylamine chain to improve late sodium current ( INaL ) selectivity and reduce proarrhythmic liabilities[3].

This application note details the synthesis of "ethyl homologues" (des-methyl analogs) and N-substituted derivatives of mexiletine starting from 2-(2,6-Dimethylphenoxy)ethanol . Because primary alcohols are versatile electrophile precursors, this starting material allows for a divergent synthetic strategy. We outline two highly validated pathways:

-

The Mitsunobu-Gabriel Pathway: Ideal for synthesizing primary amines with high purity, avoiding the over-alkylation issues common in direct amination[4].

-

The Sulfonate-Amination Pathway: Optimized for generating libraries of secondary and tertiary N-substituted analogs via a stable tosylate intermediate.

Mechanistic Pathways & Workflow

To ensure a self-validating experimental design, the synthetic routes are structured to allow isolation and characterization of stable intermediates.

Divergent synthetic workflows for mexiletine analogs from 2-(2,6-Dimethylphenoxy)ethanol.

Experimental Protocols

Protocol A: Synthesis of Primary Amine Analogs via Mitsunobu-Gabriel Reaction

The Mitsunobu reaction converts the primary alcohol directly into a protected amine using phthalimide[5]. This method is chosen over direct conversion to an alkyl halide followed by ammonia treatment, as it strictly prevents the formation of secondary/tertiary amine byproducts[4].

Step 1: Phthalimide Protection (Mitsunobu)

-

Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(2,6-Dimethylphenoxy)ethanol (1.0 equiv, 10 mmol) and triphenylphosphine ( PPh3 , 1.2 equiv, 12 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

-

Addition: Add phthalimide (1.2 equiv, 12 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) over 15 minutes. Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state, which allows for controlled, dropwise addition to manage the exothermic betaine formation[4].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

-

Workup: Concentrate the mixture in vacuo. Triturate the residue with cold ethanol to precipitate the bulk of triphenylphosphine oxide ( Ph3P=O ). Filter and purify the filtrate via silica gel flash chromatography to yield the phthalimide intermediate.

Step 2: Hydrazinolysis (Deprotection)

-

Setup: Suspend the purified phthalimide intermediate (1.0 equiv) in absolute ethanol (0.2 M).

-

Deprotection: Add hydrazine monohydrate ( NH2NH2⋅H2O , 3.0 equiv). Reflux the mixture at 80 °C for 4 hours. Causality: Hydrazine acts as a potent nucleophile, forming the stable byproduct phthalhydrazide, which drives the equilibrium toward the release of the free primary amine[5].

-

Isolation: Cool to 0 °C. A white precipitate (phthalhydrazide) will form. Filter the solid and wash with cold ethanol.

-

Salt Formation: To stabilize the volatile free amine, acidify the filtrate with ethereal HCl (2.0 M) until pH 2 is reached. Concentrate to yield 2-(2,6-dimethylphenoxy)ethanamine hydrochloride as a white solid.

Protocol B: Synthesis of N-Substituted Analogs via Tosylate Intermediate

For the synthesis of secondary or tertiary amine analogs (e.g., N-alkyl or N-aryl derivatives), converting the alcohol to a sulfonate ester followed by nucleophilic displacement is the most robust approach[6].

Step 1: Tosylation of 2-(2,6-Dimethylphenoxy)ethanol

-

Setup: Dissolve 2-(2,6-Dimethylphenoxy)ethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.3 M). Add Triethylamine ( Et3N , 1.5 equiv) and cool to 0 °C.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a highly active nucleophilic catalyst, forming an N-tosylpyridinium intermediate that accelerates the transfer of the tosyl group to the alcohol, significantly increasing the yield compared to Et3N alone.

-

Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) in portions.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO3 to neutralize HCl and unreacted TsCl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. The resulting 2-(2,6-dimethylphenoxy)ethyl 4-methylbenzenesulfonate is typically pure enough (>95%) for the next step without chromatography.

Step 2: Nucleophilic Amination

-

Setup: Dissolve the tosylate intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.2 M).

-

Amination: Add the desired amine ( R1R2NH , 1.5 equiv) and anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv). Causality: K2CO3 acts as an acid scavenger to neutralize the generated p-toluenesulfonic acid, preventing the protonation of the nucleophilic amine.

-

Reaction: Heat the mixture to 70 °C for 12-24 hours. Monitor the disappearance of the tosylate via TLC.

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash chromatography (DCM:MeOH gradient) to yield the N-substituted mexiletine analog.

Data Presentation: Pathway Comparison

| Synthetic Parameter | Pathway A: Mitsunobu-Gabriel | Pathway B: Tosylation-Amination |

| Target Product | Primary Amines | Secondary & Tertiary Amines |

| Overall Yield (Typical) | 65 - 75% | 70 - 85% |

| Key Reagents | PPh3 , DIAD, Phthalimide, Hydrazine | TsCl, Et3N , DMAP, R1R2NH |

| Primary Byproducts | Ph3P=O , Phthalhydrazide | Et3N⋅HCl , Potassium Tosylate |

| Advantages | Prevents over-alkylation; high primary amine purity[4]. | Highly modular; ideal for library generation of N-alkyl analogs[6]. |

| Limitations | Difficult removal of Ph3P=O ; requires harsh hydrazinolysis[5]. | Primary amines can over-alkylate to form tertiary amines if not controlled. |

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Reengineering an antiarrhythmic drug using patient hiPSC-cardiomyocytes to improve therapeutic potential and reduce toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Advanced Protocols and Mechanistic Insights for Etherification Involving 2-(2,6-Dimethylphenoxy)ethan-1-ol

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction: The 2,6-Dimethylphenoxy Scaffold in Drug Design

The 2,6-dimethylphenoxy group is a privileged structural motif in medicinal chemistry. The ortho-methyl groups provide significant steric shielding to the adjacent ether linkage, dramatically reducing its susceptibility to enzymatic cleavage (e.g., cytochrome P450-mediated O-dealkylation) and improving the overall metabolic stability of the pharmacophore.

As a versatile synthon, 2-(2,6-Dimethylphenoxy)ethan-1-ol (CAS 16737-71-6) serves as a critical junction in multi-step API synthesis. This application note explores the mechanistic causality and provides self-validating protocols for two critical etherification nodes:

-

Upstream Synthesis: The green etherification of 2,6-dimethylphenol to form the aryloxyethanol scaffold.

-

Downstream Functionalization: The Mitsunobu-driven aliphatic etherification of the primary alcohol to couple complex nucleophiles.

Upstream Synthesis: Green Phenolic Etherification via Ethylene Carbonate

Mechanistic Causality

The steric bulk of the 2,6-dimethyl groups significantly shields the phenolic oxygen, reducing its nucleophilicity compared to unhindered phenols. Consequently, traditional Williamson etherification using 2-chloroethanol requires harsh bases (e.g., NaOH) and prolonged heating, which often leads to competitive elimination or polymerization.